CM037, chemically named Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate, is a selective inhibitor of the human enzyme aldehyde dehydrogenase 1A1 (ALDH1A1). [] It belongs to a class of compounds designed to specifically target this enzyme with minimal activity against other ALDH isoenzymes. [] CM037 serves as a valuable research tool to investigate the role of ALDH1A1 in various biological processes and disease models, particularly in the context of cancer. [, , ]
CM037 was developed through rational drug design strategies aimed at targeting the ALDH superfamily. It is classified as a small molecule inhibitor, specifically targeting the ALDH1A1 isoform with a reported half-maximal inhibitory concentration (IC50) of approximately 4.6 µM. This selectivity is significant as it demonstrates a preference for inhibiting ALDH1A1 over other isoforms, making it a valuable tool for both research and therapeutic applications .
The synthesis of CM037 involves several steps that can be categorized into distinct phases:
CM037 has a complex molecular structure characterized by its specific functional groups that facilitate its interaction with ALDH1A1. The compound features a central indole structure substituted with various functional groups that enhance its binding affinity and selectivity for the target enzyme.
The three-dimensional conformation of CM037 allows for optimal interactions within the active site of ALDH1A1, which is crucial for its inhibitory action .
CM037 primarily functions through competitive inhibition of ALDH1A1. Upon binding to the active site, it prevents the enzyme from catalyzing the oxidation of aldehydes to carboxylic acids. This inhibition can be quantified using various kinetic assays that measure the enzyme's activity in the presence and absence of CM037.
The mechanism by which CM037 inhibits ALDH1A1 involves direct competition with endogenous substrates for binding at the enzyme's active site. This competitive inhibition leads to decreased enzymatic activity, which can have downstream effects on cellular processes influenced by aldehyde metabolism.
CM037 holds significant promise in various scientific applications:
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a NAD(P)+-dependent enzyme that catalyzes the irreversible oxidation of retinaldehyde to retinoic acid (RA), a potent transcriptional regulator. This enzymatic reaction positions ALDH1A1 at the epicenter of critical cellular processes: * Stemness Maintenance: ALDH1A1 activity is a functional biomarker of cancer stem cells (CSCs) across multiple malignancies (breast, ovarian, cervical), where it confers therapy resistance, self-renewal capacity, and metabolic adaptability [1] [6]. * Angiogenic Programming: In breast cancer models, ALDH1A1-driven RA synthesis activates retinoic acid receptors (RAR/RXR), inducing hypoxia-inducible factor-1α (HIF-1α) and subsequent vascular endothelial growth factor (VEGF) secretion. This pathway promotes endothelial proliferation, migration, and tube formation, establishing a pro-angiogenic niche [1] [5]. * Detoxification Shield: By metabolizing cytotoxic aldehydes (e.g., 4-hydroxynonenal), ALDH1A1 protects CSCs from oxidative stress and chemotherapy-induced damage, creating a chemoresistant phenotype [6] [9].
Table 1: Key ALDH Isoforms in Cancer Pathobiology
Isoform | Primary Function | Cancer Association |
---|---|---|
ALDH1A1 | Retinoic acid biosynthesis, CSC marker | Breast, ovarian, HNSCC progression, angiogenesis |
ALDH1A3 | Retinoic acid biosynthesis | Mesenchymal CSC maintenance |
ALDH3A1 | Oxazaphosphorine detoxification | Chemotherapy resistance |
ALDH2 | Acetaldehyde oxidation | Reduced cancer risk in ALDH2*2 polymorphism carriers |
The development of ALDH1A1-specific inhibitors faces significant hurdles due to structural and functional conservation within the ALDH superfamily: * High Structural Homology: ALDH1A1 shares >70% sequence identity with ALDH1A2 and ALDH1A3, and ~60% with ALDH2 and ALDH1B1. The aldehyde substrate pocket, catalytic cysteine (Cys302), and NAD+ cofactor binding sites are highly conserved [2] [9]. * Overlapping Substrate Specificity: Endogenous aldehydes (e.g., retinaldehyde, 4-HNE) are metabolized by multiple ALDH isoforms, enabling functional redundancy. Pan-ALDH inhibitors like DEAB (N,N-diethylaminobenzaldehyde) disrupt retinaldehyde metabolism broadly, causing off-target effects [4] [8]. * Functional Compensation: Genetic knockdown of ALDH1A1 in cancer cells often upregulates ALDH1A3 or ALDH3A1, maintaining RA synthesis and aldehyde clearance capacity [6].
Table 2: Selectivity Profiles of Representative ALDH Inhibitors
Inhibitor | Primary Target(s) | Key Limitations |
---|---|---|
DEAB | ALDH1A1, 1A2, 1A3, 1B1, 2, 5A1 | Low selectivity, poor bioavailability |
DIMATE | ALDH1A1, 3A1 | Undefined oral bioavailability |
KS100 | ALDH1A1, 2, 3A1 | Systemic toxicity requiring nanoformulation |
Citral | ALDH1A1, 1A3, 2 | Off-target effects, toxicity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7